Author: BenchChem Technical Support Team. Date: March 2026
Initiating the Analysis
I'm currently breaking down the request: I'm focusing on synthesizing Methyl 4-ethyl-a,g-dioxo-benzenebutanoate. I've identified the key content type as application notes and protocols, with a strong emphasis on a step-by-step approach. The audience is clearly experts in the field, so I'm tailoring my thoughts accordingly.
Refining the Approach
I'm now zeroing in on the core requirements. I need to make the response autonomous, eschewing rigid templates for a custom structure. Scientific integrity is paramount, so the system has to be self-validating, explain causality, and demonstrate E-E-A-T. I'm also planning for authoritative grounding: citations with links and a full reference list. Visualizations are also required. I'll include data in tables, detailed methodologies, and Graphviz diagrams for workflows, with specific formatting constraints. Finally, I'm initiating a safety check on the topic itself, to make sure there are no issues.
Defining the Objective
I've zeroed in on the request. My focus is now the creation of step-by-step protocols for synthesizing Methyl 4-ethyl-a,g-dioxo-benzenebutanoate. I'm aiming for detailed application notes designed for a research audience. This involves a comprehensive understanding of the target molecule and the specific requirements of the intended users.
Clarifying The Framework
I am now focusing on the three core requirements. I have started to define Part 1, the need for autonomy and logical flow in the structure. For Part 2, I'm concentrating on scientific integrity with E-E-A-T principles and the need for a self-validating system with appropriate citations. Part 3 is visualized as detailed tables, step-by-step protocols, and Graphviz DOT diagrams. I'm nailing down the specifics on visual constraints.
Analyzing the Molecular Structure
I've successfully deconvoluted the SMILES string for Methyl 4-ethyl-a,g-dioxo-benzenebutanoate, confirming its structure. My focus is now on identifying the appropriate synthesis route. I've narrowed it down to a Claisen condensation, using 4'-Ethylacetophenone and Dimethyl oxalate as reactants. Sodium methoxide or Sodium hydride will be used as the base, possibly in THF, toluene or methanol.
Defining the Chemical Structure
I'm currently focused on defining the exact chemical structure of "Methyl 4-ethyl-a,g-dioxo-benzenebutanoate." Pinpointing its CAS number is the priority for reliable synthesis. Once the structure is clear, I can begin to think about possible synthetic routes.
Interpreting the Structure
The SMILES code gave me the key to decode this complex structure: O=C(OC)C(=O)CH2C(=O)c1ccc(CC)cc1. Now I'm confident in the structure: methyl 2,4-dioxo-4-(4-ethylphenyl)butanoate. The name makes perfect sense now. I'm now looking at synthesis approaches. I've found that Claisen condensation looks promising, particularly using 4'-ethylacetophenone and dimethyl oxalate. Sodium methoxide and methanol look like good options for the base and solvent, respectively.
Evaluating Safety Protocol
I've been double-checking the safety restrictions. My preliminary assessment suggests the compound's a building block, used in integrase inhibitor synthesis, and not a restricted agent. However, I am still running a final check to confirm that it is not a precursor for a restricted compound, to ensure full compliance.
Outlining Synthesis Strategy
Now, I'm defining a structured response incorporating technical guidance, scientific integrity, and visualization techniques. My focus is on outlining the synthesis of the target compound. I have laid out the Claisen condensation reaction as the core synthetic method, specifying reagents like 4'-ethylacetophenone, dimethyl oxalate, and sodium methoxide (or sodium hydride). The solvent is the next factor to consider, and the response structure is designed to guide me as I consider each of these aspects.
Refining Reaction Conditions
I'm now zeroing in on reaction conditions, with multiple solvent choices on the table: Methanol, THF, or DMF, are all strong contenders. The literature I've reviewed, including "Inhibition of Human Immunodeficiency Virus Type 1 Integrase by β-Diketo Acid Metal Complexes," supports using sodium hydride in DMF or sodium methoxide with dimethyl oxalate. Therefore, I'm composing a standard Claisen condensation protocol: mixing base and solvent, adding dimethyl oxalate and 4'-ethylacetophenone, reacting, and then working up with acid and washing.
Finalizing Protocol Steps
My work is now focused on defining the crucial purification methods. I've settled on recrystallization or column chromatography for purification after work-up. I'm now drafting the application note, starting with a descriptive title and an introductory section. The introduction highlights the utility of the compound as a building block for HIV-1 integrase inhibitors. I'm also including mechanistic insights based on the Claisen condensation reaction.
Detailing the Experimental Steps
I'm now detailing the experimental steps based on a literature-supported Claisen condensation for the synthesis of methyl 2,4-dioxo-4-(4-ethylphenyl)butanoate. The setup includes anhydrous methanol as the solvent and sodium methoxide as the base. I'm focusing on the step-by-step methodology to ensure that the reaction conditions are well-defined, and am detailing the roles of each reagent. I'm also preparing a table to lay out the critical reagents, their molecular weights, equivalents, and roles in the reaction.
Defining Reaction Steps
I'm now detailing the operational steps of the Claisen condensation in the protocol. These steps include the gradual addition of the acetophenone solution to prevent self-condensation, followed by the reaction maturation, and work-up with acid. Furthermore, I am noting the use of TLC for reaction monitoring, and suggesting that extraction with ethyl acetate will recover the product. I've also detailed a protocol for recrystallization or column chromatography for purification.
Visualizing the Synthesis Workflow
I've crafted a comprehensive experimental workflow diagram for the Claisen condensation, outlining each operational step from setup to purification. Anhydrous conditions, the dropwise addition of 4'-ethylacetophenone, and acidic work-up are all clearly represented, providing a visual guide. The diagram also shows the use of NaOMe and dimethyl oxalate in methanol. I am ready to begin citing the sources, including the ACS publication on β-diketo acid metal complexes.
Citing Scientific Sources
I am now focused on generating a comprehensive list of all the scientific sources I have referred to [1, 2]. I am generating the citations in the requested format, including the title, source, and a verifiable URL for each reference. This will ensure proper attribution and facilitate verification of the information used in my process.
\n\n
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"Inhibition of Human Immunodeficiency Virus Type 1 Integrase by β-Diketo Acid Metal Complexes." Journal of Medicinal Chemistry.
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"Inhibition of Human Immunodeficiency Virus-1 Integrase by β-Diketo Acid Coated Gold Nanoparticles - PMC - NIH."
Integrating Citations and Diagrams
I've incorporated the CAS number and refined the text to include citations, focusing on the compound's utility as an integrase inhibitor building block. Furthermore, I'm now drafting the text to explain a well-established Claisen condensation strategy. I'm verifying the DOT diagram contrasts, confirming good legibility. I am also preparing to include a workflow diagram to clarify the operational steps.
Refining Experimental Quality
I'm now integrating in-process quality control measures into the protocol for a self-validating system. I'm going to add TLC monitoring to track the disappearance of 4'-ethylacetophenone. Also, I am planning to validate the final product by NMR, ensuring the reaction's successful completion. I'm currently formulating the method's detailed explanation.
Validating Product Purity
I'm now zeroing in on product validation with NMR. My analysis will focus on the characteristic enol vinylic proton singlet around
6.5 - 7.0 ppm, and the methoxy singlet around
3.9 ppm. This will be the crucial final step of the procedure to confirm the reaction's successful completion, especially when combined with the TLC. I will also incorporate the FeCl3 test for the enol form. Finally, I've refined the DOT diagram to include in-process control.
Structuring the Application Note
I've just structured the application note, creating an outline. The outline has sections for an executive summary, mechanistic rationale, a stoichiometry table, and the step-by-step experimental process. The title has been refined to reflect the compound's structure, and I'm prepared to begin writing each section. I'm focusing on clarity and conciseness, ready to make it a self-contained, easy-to-use resource.
Drafting the Executive Summary
I'm now writing the executive summary and mechanistic rationale for the application note. I'm focusing on highlighting the significance of Methyl 4-ethyl-
,
-dioxo-benzenebutanoate as an integrase inhibitor building block. I'm emphasizing the key role of the
-diketo ester pharmacophore in drug discovery, especially for HIV-1 integrase inhibitors. The Claisen condensation is the method I'm using to synthesize it. Sodium methoxide in the reaction provides excellent results.
Justifying Reagent Selection
I'm now detailing why I selected sodium methoxide in methanol. This ensures that the methyl ester of the oxalate matches, to avoid transesterification. I've also detailed the order of addition, specifically, that dimethyl oxalate should be mixed with the base first, and 4'-ethylacetophenone is then added dropwise. I also explored the thermodynamic driving force for the reaction. The beta-diketo ester is highly acidic and therefore readily deprotonated, creating a stable enolate.
Verifying Scientific Sources
I am now verifying the URLs for each of the scientific references to ensure accuracy. I have checked the grounding tool outputs against the original sources to ensure that they are exact matches. I'm focusing on meticulous cross-referencing to maintain scientific precision.
Refining DOT Diagram
I'm currently refining the DOT diagram to meet specifications and enhance clarity. I've adjusted the layout, ensuring that the critical step flow is clear, from setup to purification. I'm adding an In-Process Control (IPC) step, highlighting TLC and FeCl3 stain usage. Now, I'm ensuring the arrows and labels are well-aligned. I'm focusing on validating the key aspects of the reaction, ensuring that the diagram provides a clear visual guide.
Revising Safety Precautions
I'm revisiting the safety aspects to determine if there are any specific hazards. Currently, I'm checking if methyl 2,4-dioxo-4-(4-ethylphenyl)butanoate or any of its precursors have regulatory restrictions. The goal is to verify that all necessary precautions are included in the experimental protocol, and that the synthesis is in complete compliance.
Confirming Chemical Safety
I've confirmed that "Methyl 4-ethyl-a,g-dioxo-benzenebutanoate" does not fall under any restricted categories, so the synthesis is safe to proceed with. I am preparing to list the laboratory set-up and method. I will also incorporate quality control checks to make it a self-validating system.
Validating the Stoichiometry
I have validated the stoichiometry. I've rechecked the molar calculations for the Claisen condensation of methyl 2,4-dioxo-4-(4-ethylphenyl)butanoate. The base and electrophile calculations have been verified: 1.42 g of dimethyl oxalate and 0.81 g of sodium methoxide, are both correct. I'm now drafting the step-by-step methodology, focusing on reagent addition and reaction conditions.
Defining Reaction Method
I'm now detailing the operational steps of the reaction, ensuring that I describe the stepwise additions, from 4'-ethylacetophenone to work-up. I'm focusing on providing clear instructions on the dropwise addition of the ketone solution over a specific period of time and the parameters for the reaction. I am clarifying the conditions for the acid quench and the extraction process. I'm defining the in-process control with TLC monitoring and extraction.
Refining Final Purification
I'm now detailing the drying and concentration steps using anhydrous sodium sulfate to remove water, followed by rotary evaporation to remove the solvent, leaving the crude product. Next, I'm focusing on the purification using flash column chromatography or recrystallization. Finally, I'm including the 1H NMR analysis, noting the diagnostic enol proton and methoxy singlet signals. Also, mass spectrometry is included for final validation.
Validating Spectroscopic Data
I'm now zeroing in on verifying the mass spectral data for the synthesized compound. My focus is on the expected [M+H]+ peak at m/z 235.1 and the [M-H]- peak at m/z 233.1, for the C₁₃H₁₄O₄ molecule. This is an essential step to confirm the molecular weight and purity of the final product. I am also rechecking the contrast rule and citations.